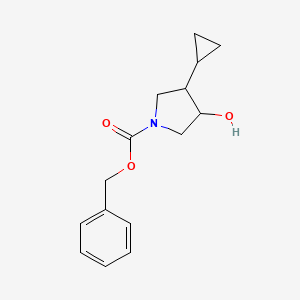
Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a benzyl group attached to a pyrrolidine ring, which is further substituted with a cyclopropyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 3-cyclopropyl-4-hydroxypyrrolidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Benzyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate.
Reduction: this compound.
Substitution: Various benzyl-substituted pyrrolidine derivatives.
科学的研究の応用
Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied and the nature of the interactions between the compound and its targets.
類似化合物との比較
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: A similar compound with a pyrroline ring instead of a pyrrolidine ring.
Benzyl 4-hydroxy-1-piperidinecarboxylate: A compound with a piperidine ring and a hydroxyl group at the 4-position.
Benzyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: A compound with a cyano group at the 3-position instead of a cyclopropyl group.
Uniqueness
Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with specific biological activities.
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14-9-16(8-13(14)12-6-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2 |
InChIキー |
VALMZSGFMSYDAD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CN(CC2O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















